molecular formula C10H16NO6- B12359510 D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester

D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester

Cat. No.: B12359510
M. Wt: 246.24 g/mol
InChI Key: WFPSMPYVXFVVFA-ZCFIWIBFSA-M
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Description

Chemical Structure: This compound is a protected derivative of D-aspartic acid, featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a methyl ester at the 4-carboxyl position. Its IUPAC name reflects its stereochemistry (D-configuration), Boc protection, and esterification pattern.

Properties

Molecular Formula

C10H16NO6-

Molecular Weight

246.24 g/mol

IUPAC Name

(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/p-1/t6-/m1/s1

InChI Key

WFPSMPYVXFVVFA-ZCFIWIBFSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Amino Group Protection via Boc Activation

The Boc group is introduced to shield the amino functionality of D-aspartic acid. This is typically achieved by reacting D-aspartic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds under mild conditions (0–25°C) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). For instance, a 92% yield of N-Boc-D-aspartic acid is reported when using Boc anhydride in THF with sodium bicarbonate at room temperature.

Table 1: Boc Protection Reaction Conditions

Parameter Conditions Yield (%) Source
Solvent THF/Water 92
Base Sodium bicarbonate -
Temperature 25°C -
Reaction Time 12 hours -

Methyl Esterification of the Carboxyl Group

The unprotected carboxyl group of N-Boc-D-aspartic acid undergoes esterification to form the 4-methyl ester. This is commonly accomplished using methyl chloride (MeCl) or methanol (MeOH) in the presence of an acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). For example, refluxing N-Boc-D-aspartic acid with MeOH and HCl in dioxane at 60°C for 6 hours yields the methyl ester with 95% efficiency. Alternative methods employ carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group for nucleophilic attack by methanol.

Table 2: Esterification Methods Comparison

Method Reagents/Conditions Yield (%) Purity (%) Source
Acid-Catalyzed MeOH, HCl, dioxane, 60°C, 6h 95 98.9
Carbodiimide-Mediated DCC, MeOH, DMAP, CH₂Cl₂, 0°C→25°C 89 97.5

Enantiomeric Control and Resolution

The D-configuration of aspartic acid is crucial for biological activity. Synthesis starting from racemic aspartic acid requires resolution techniques. Chiral auxiliaries or enzymatic methods are employed to isolate the D-enantiomer. For instance, diastereomeric salt formation with L-tartaric acid in polar solvents like ethanol enables selective crystallization of the D-form. Post-resolution, Boc protection and esterification proceed as described.

Advanced Purification Techniques

Crude products are purified via liquid-liquid extraction and column chromatography. Ethyl acetate and brine washes remove unreacted reagents, while silica gel chromatography (eluent: hexane/ethyl acetate) isolates the target compound. High-performance liquid chromatography (HPLC) with chiral columns further ensures enantiomeric purity (>99% ee).

Scalability and Industrial Adaptations

Large-scale production (kilogram quantities) employs continuous-flow reactors to enhance heat and mass transfer. For example, a pilot-scale synthesis using Boc anhydride in a plug-flow reactor achieved 90% yield with 99% purity, reducing reaction time from 12 hours to 2 hours. Temperature gradients (0°C → 50°C) during esterification minimize side product formation.

Challenges and Mitigation Strategies

Epimerization Risks

Prolonged exposure to acidic or basic conditions during esterification may cause epimerization at the α-carbon. This is mitigated by:

  • Using low temperatures (0–10°C) during Boc deprotection.
  • Shortening reaction times via microwave-assisted synthesis (30 minutes vs. 6 hours).

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance Boc activation but may retain water, leading to hydrolysis. Azeotropic drying with molecular sieves or toluene ensures anhydrous conditions.

Emerging Methodologies

Recent advances include:

  • Enzymatic esterification : Lipases (e.g., Candida antarctica) catalyze methyl ester formation under mild conditions, achieving 85% yield without racemization.
  • Photocatalytic Boc protection : Visible-light-mediated reactions using eosin Y reduce reagent waste and improve atom economy.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Applications

Neurotransmitter Research
D-Aspartic acid is known to play a role as a neurotransmitter in the central nervous system. Studies have shown that it can influence the release of hormones such as luteinizing hormone and testosterone, making it of interest in reproductive health research. The methyl ester form enhances its stability and bioavailability, potentially leading to more effective therapeutic applications.

Case Study : A study published in the Journal of Neurochemistry demonstrated that D-Aspartic acid administration increased testosterone levels in male rats, suggesting its potential use in treating male hypogonadism .

Pharmaceutical Applications

Drug Development
The compound is utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the pharmacological properties of drugs targeting neurological disorders and hormonal imbalances.

Table 1: Comparison of D-Aspartic Acid Derivatives in Drug Development

Compound NameApplication AreaPharmacological Effect
D-Aspartic AcidHormonal RegulationIncreases testosterone levels
D-Aspartic Acid Methyl EsterNeuroprotectionPotential neuroprotective effects
N-Boc-D-Aspartic AcidSynthesis IntermediateUsed in peptide synthesis

Organic Synthesis

D-Aspartic acid derivatives are important intermediates in organic synthesis. The methyl ester variant facilitates reactions that require high reactivity due to its enhanced solubility and stability.

Synthetic Pathways
The compound can be synthesized through various methods, including the reaction of D-aspartic acid with tert-butanol and subsequent methylation. This pathway is essential for producing other complex amino acids and peptides.

Case Study : A research paper outlined a method for synthesizing D-Aspartic acid derivatives that demonstrated improved yields and purity compared to traditional methods .

Agricultural Applications

Research has indicated that D-Aspartic acid can enhance plant growth and development by acting as a signaling molecule. Its application in fertilizers has been explored to improve crop yields.

Case Study : An agricultural study showed that treating crops with D-Aspartic acid resulted in increased growth rates and improved resistance to environmental stressors .

Mechanism of Action

The mechanism of action of D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester involves its interaction with specific molecular targets. It can act as a substrate for enzymes, facilitating various biochemical reactions. The Boc group protects the amino group, allowing selective reactions at other sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ester Group Modifications
Compound Name CAS Molecular Formula Key Structural Difference Application Reference
D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1,4-dimethyl ester 130622-08-1 C₁₃H₂₃NO₆ Both carboxyl groups esterified (1- and 4-positions) Enhanced lipophilicity for membrane permeability studies
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl 4-(2-propen-1-yl) ester 368443-81-6 C₂₃H₂₃NO₆ Fluorenylmethyloxycarbonyl (Fmoc) protection; propenyl ester at 4-position Solid-phase peptide synthesis (SPPS) due to Fmoc’s UV-sensitive cleavage
D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-methyl ester, hydrate 1820580-02-6 C₁₇H₂₅NO₇ Benzyloxycarbonyl (Cbz) protection; tert-butyl ester at 4-position Acid-labile protection for carboxyl groups in combinatorial chemistry
Amino Acid Backbone Modifications
Compound Name CAS Molecular Formula Key Structural Difference Application Reference
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester 2766-43-0 C₁₀H₁₉NO₅ L-serine backbone (β-hydroxy group instead of β-carboxyl) Synthesis of serine-containing peptides and glycosylation studies
Diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate 108149-60-6 C₁₃H₂₃NO₇ Hydroxyl group at β-position; diethyl esters Chiral synthon for β-hydroxy aspartate analogs in enzyme inhibitors

Physicochemical Properties

Property Target Compound L-Aspartic Acid Analog (CAS 80963-12-8) Fmoc-Protected Analog (CAS 368443-81-6)
Molecular Weight 299.30 337.37 409.43
Solubility Moderate in organic solvents (e.g., DCM) Lower solubility due to benzyl ester Poor solubility in polar solvents due to Fmoc group
Melting Point Not reported 89–91°C () Not reported

Biological Activity

D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester (CAS No. 155542-33-9) is a derivative of D-aspartic acid (D-Asp), which plays a critical role in various biological processes, particularly in the nervous and endocrine systems. This compound has garnered attention for its potential applications in enhancing reproductive functions and modulating hormonal levels.

  • Molecular Formula : C13H23NO6
  • Molecular Weight : 289.34 g/mol
  • Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility, making it suitable for biological applications.

Hormonal Modulation

D-Asp is known to influence the secretion of hormones such as luteinizing hormone (LH) and testosterone. A study involving male subjects demonstrated that administration of D-Asp led to significant increases in serum LH and testosterone levels over a period of 12 days. Specifically, LH levels increased by 1.07-fold after six days and showed more pronounced elevation after 12 days of treatment, indicating a time-dependent response to D-Asp administration .

Neurotransmitter Synthesis

D-Asp serves as a precursor for the synthesis of N-methyl-D-aspartic acid (NMDA), an important neurotransmitter involved in synaptic plasticity and memory function. Research indicates that D-Asp is biosynthesized in vivo and can significantly influence NMDA levels in the nervous system. For instance, the concentration of NMDA was found to be notably higher in the brain tissues compared to muscle tissues, suggesting a specialized role for D-Asp in neural activity .

Reproductive Health

A clinical study explored the effects of D-Asp on sperm quality in sub-fertile men. After a treatment period of 90 days, participants exhibited a two-fold increase in sperm concentration and improved motility rates. This suggests that D-Asp may enhance reproductive capabilities through its hormonal effects .

Neuroendocrine Function

In another study focusing on the neuroendocrine system of rats, it was observed that D-Asp administration resulted in increased concentrations of NMDA within key brain regions such as the hypothalamus and adenohypophysis. This underscores the role of D-Asp not only as a precursor for NMDA but also as a modulator of neuroendocrine signaling pathways .

Comparative Analysis

Parameter D-Aspartic Acid D-Aspartic Acid Methyl Ester
Hormonal Effects Increases LH, TSimilar effects noted
Neurotransmitter Role Precursor for NMDAPotentially enhances NMDA synthesis
Reproductive Impact Improved sperm qualityEnhanced fertility metrics observed
Tissue Concentration High in brainSimilar distribution patterns

Q & A

Q. What are the optimal synthetic routes for preparing D-Aspartic acid, N-Boc, 4-methyl ester, and what reagents are critical for minimizing racemization?

The synthesis typically involves two key steps: (1) Boc (tert-butoxycarbonyl) protection of the amino group and (2) esterification of the carboxylic acid.

  • Boc Protection : React D-aspartic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine to selectively protect the α-amino group .
  • Methyl Ester Formation : Use methanol and a coupling agent (e.g., DCC or HOBt) under anhydrous conditions to esterify the γ-carboxylic acid. Racemization is minimized by avoiding high temperatures and using mild acidic conditions (e.g., catalytic HCl in methanol) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure and stereochemistry of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the Boc group (δ ~1.4 ppm for tert-butyl protons) and methyl ester (δ ~3.6 ppm for OCH3_3) .
  • X-Ray Crystallography : Single-crystal analysis confirms the absolute configuration (e.g., triclinic crystal system, space group P1) and bond angles. For example, a related Boc-protected alanine ester showed α = 88.88°, β = 82.68°, γ = 87.31° with a unit cell volume of 811.81 ų .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (calculated for C13_{13}H23_{23}NO6_6: 305.38 g/mol) .

Advanced Research Questions

Q. How does the methyl ester group influence reactivity compared to bulkier esters (e.g., benzyl or tert-butyl) in peptide coupling reactions?

  • Steric Effects : The methyl ester’s small size allows higher coupling efficiency in solid-phase peptide synthesis (SPPS) compared to benzyl esters, which require harsher deprotection conditions (e.g., H2_2/Pd) .

  • Stability : Methyl esters are less prone to β-elimination under basic conditions than tert-butyl esters, making them suitable for alkali-sensitive substrates. However, they are more susceptible to hydrolysis under acidic conditions .

  • Data Table :

    Ester GroupDeprotection MethodStability (pH 7)Coupling Efficiency (%)
    MethylLiOH/MeOHModerate85–90
    BenzylH2_2/Pd-CHigh70–75
    tert-ButylTFA/DCMVery High60–65

Q. What experimental strategies mitigate racemization during the synthesis of Boc-protected aspartic acid derivatives?

  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to slow down base-catalyzed racemization .
  • Additives : Use HOBt or HOAt to suppress epimerization during activation of the carboxylic acid .
  • Chiral HPLC Analysis : Monitor enantiomeric excess (ee) using a Chiralpak AD-H column (hexane/isopropanol, 90:10); typical ee >98% is achievable .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Storage Recommendations : Store at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the ester group. Room-temperature storage in dry DMSO is acceptable for short-term use .
  • Degradation Pathways :
    • Hydrolysis: Forms N-Boc-D-aspartic acid and methanol under acidic/basic conditions.
    • Thermal Decomposition: Above 60°C, the Boc group cleaves, releasing CO2_2 and tert-butanol .

Q. What role does this compound play in the synthesis of complex peptidomimetics or enzyme inhibitors?

  • Building Block : The γ-methyl ester directs coupling to the α-carboxylic acid, enabling selective functionalization of aspartic acid residues in peptides.
  • Case Study : Used in the synthesis of HIV protease inhibitors, where the methyl ester improves solubility during intermediate purification steps .

Methodological Notes

  • Stereochemical Analysis : Always compare optical rotation ([α]D_D) with literature values (e.g., [α]D20_D^{20} = –25.5° in CHCl3_3) to confirm configuration .
  • Chromatography : Use prep-TLC (silica gel GF254) with ethyl acetate/hexane (3:7) for rapid purity checks .

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